4-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine
Overview
Description
4-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that incorporates both piperidine and oxadiazole moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of the piperidine ring, a common motif in many pharmaceuticals, and the oxadiazole ring, known for its bioactive properties, makes this compound a valuable target for drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of a hydrazide with a nitrile to form the oxadiazole ring, followed by alkylation with a piperidine derivative . The reaction conditions often involve the use of catalysts such as trifluoroacetic acid and quinoline organocatalysts to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in aprotic solvents like dimethylformamide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to fully saturated piperidine derivatives .
Scientific Research Applications
4-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 4-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets. The piperidine moiety can interact with neurotransmitter receptors, while the oxadiazole ring can inhibit enzymes involved in disease pathways. These interactions can modulate biological processes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like piperine and piperidinone share the piperidine ring structure.
Oxadiazole derivatives: Compounds such as 1,2,4-oxadiazole and its substituted derivatives.
Uniqueness
4-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine is unique due to the combination of both piperidine and oxadiazole rings, which imparts distinct pharmacological properties. This dual functionality makes it a versatile compound in drug discovery .
Properties
IUPAC Name |
5-(piperidin-4-ylmethyl)-3-pyridin-4-yl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-5-14-6-2-10(1)9-12-16-13(17-18-12)11-3-7-15-8-4-11/h3-4,7-8,10,14H,1-2,5-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOAACGZONUIQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=NC(=NO2)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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